2-Phenylbenzoylacetonitrile
Overview
Description
2-Phenylbenzoylacetonitrile is an organic compound with the molecular formula C15H11NO. It is also known by its IUPAC name, 3-[1,1’-biphenyl]-2-yl-3-oxopropanenitrile. This compound is characterized by the presence of a nitrile group (-CN) attached to a benzoyl group, which is further connected to a phenyl ring. It is commonly used in various chemical syntheses and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylbenzoylacetonitrile can be synthesized through several methods. One common approach involves the reaction of benzoylacetonitrile with phenylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction typically takes place in an anhydrous ether solvent at low temperatures to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition.
Chemical Reactions Analysis
Types of Reactions: 2-Phenylbenzoylacetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products:
Oxidation: Benzoylbenzoic acid or benzophenone derivatives.
Reduction: Benzylamine or phenylacetonitrile derivatives.
Substitution: Various substituted benzoylacetonitrile derivatives.
Scientific Research Applications
2-Phenylbenzoylacetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug development for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Phenylbenzoylacetonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in inflammatory processes, thereby exhibiting anti-inflammatory effects. The compound can also modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in regulating immune responses .
Comparison with Similar Compounds
Benzoylacetonitrile: Similar in structure but lacks the phenyl group attached to the benzoyl moiety.
Phenylacetonitrile: Contains a phenyl group attached to the nitrile group but lacks the benzoyl group.
Benzophenone: Similar in having a benzoyl group but lacks the nitrile group.
Uniqueness: 2-Phenylbenzoylacetonitrile is unique due to the presence of both a phenyl and a benzoyl group attached to the nitrile moiety. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
3-oxo-3-(2-phenylphenyl)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c16-11-10-15(17)14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJFPYXEQZSOHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475737 | |
Record name | 2-PHENYLBENZOYLACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80475737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
270084-29-2 | |
Record name | 2-PHENYLBENZOYLACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80475737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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